2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzamide 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.: 349477-08-3
VCID: VC0397758
InChI: InChI=1S/C16H15ClN2O3/c1-10-8-11(17)6-7-14(10)22-9-15(20)19-13-5-3-2-4-12(13)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)N
Molecular Formula: C16H15ClN2O3
Molecular Weight: 318.75g/mol

2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzamide

CAS No.: 349477-08-3

Main Products

VCID: VC0397758

Molecular Formula: C16H15ClN2O3

Molecular Weight: 318.75g/mol

2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzamide - 349477-08-3

CAS No. 349477-08-3
Product Name 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzamide
Molecular Formula C16H15ClN2O3
Molecular Weight 318.75g/mol
IUPAC Name 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzamide
Standard InChI InChI=1S/C16H15ClN2O3/c1-10-8-11(17)6-7-14(10)22-9-15(20)19-13-5-3-2-4-12(13)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20)
Standard InChIKey VLQXPKQVWVONQH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)N
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)N
PubChem Compound 870409
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator